molecular formula C9H15NO3 B1334976 1-Butyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-86-6

1-Butyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1334976
CAS RN: 43094-86-6
M. Wt: 185.22 g/mol
InChI Key: LLPSQGIRADJCIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-3-carboxylic acid derivatives has been explored in a one-step continuous flow method from tert-butyl acetoacetates, amines, and 2-bromoketones, as described in the first paper . This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze tert-butyl esters in situ, yielding the corresponding acids. Although the specific synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid is not detailed, the methodology could potentially be adapted for its synthesis.

Another paper discusses the regio-selective synthesis of a 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which is achieved by leveraging the bulky tert-butyl group to direct selective substitutions . This approach could be relevant for the synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid by influencing the regioselectivity of the reactions involved.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR, NMR, and X-ray crystallography . For instance, the crystal and molecular structure of a synthesized Schiff base compound is stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis. These techniques could similarly be applied to determine the molecular structure of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives with singlet oxygen has been studied, leading to the formation of peroxidic intermediates that can further react with nucleophiles to yield substituted pyrroles . These findings suggest that 1-Butyl-5-oxopyrrolidine-3-carboxylic acid could also undergo similar reactions, potentially serving as a precursor for various chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, they do provide insights into the properties of structurally related compounds. For example, the thermal stability and hydrogen bonding patterns of cocrystals involving carboxylic acids and pyridine derivatives have been examined . These studies can inform predictions about the stability and solubility of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, as well as its potential to form cocrystals or engage in specific hydrogen bonding interactions.

Scientific Research Applications

Complexation and Molecular Interactions

1-Butyl-5-oxopyrrolidine-3-carboxylic acid and its analogs demonstrate unique complexation behaviors and molecular interactions. For instance, molecular tweezers with active site carboxylic acids, including analogs of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, show significant changes in their complexation behavior due to the microenvironment around the carboxylic acid group. These interactions involve hydrogen bonds and π-stacking interactions, which are crucial in understanding complex molecular structures and interactions (Zimmerman, Wu, & Zeng, 1991).

Antibacterial Applications

Certain derivatives of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid have shown promising results in antibacterial applications. Specifically, fluoronaphthyridines containing cycloalkylamino groups, which are derivatives of this compound, have been synthesized and demonstrated significant in vitro and in vivo antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Bouzard et al., 1992).

Supramolecular Chemistry

Research into the supramolecular arrangement of substituted oxopyrrolidine analogs has provided insights into the role of weak intermolecular interactions in determining the conformation and assembly of molecular structures. These studies emphasize the potential of 1-Butyl-5-oxopyrrolidine-3-carboxylic acid analogs in the field of supramolecular chemistry, particularly in the formation of diverse supramolecular assemblies (Samipillai et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This suggests that it may be harmful if swallowed and causes serious eye irritation.

properties

IUPAC Name

1-butyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-4-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPSQGIRADJCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962887
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

43094-86-6
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-Butyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Record name 1-butyl-5-oxopyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Phae‐nok, M Pohmakotr, C Kuhakarn… - European Journal of …, 2019 - Wiley Online Library
… 1-Butyl-5-oxopyrrolidine-3-carboxylic acid (1h): pale yellow oil; IR (neat): ν̃ max = 1722, 1633 cm –1 . H NMR (400 MHz, CDCl 3 ): δ 3.68 (dd, J = 6.0, 10.0 Hz, 1H, CHH), 3.60 (dd, J = 9.2…

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